molecular formula C11H9FN4 B1256456 5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile

5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile

Cat. No. B1256456
M. Wt: 216.21 g/mol
InChI Key: KTRSXUDIEHUOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SRK2 is small molecule

Scientific Research Applications

Synthesis of Imidazo-pyridines

5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile has been used in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process occurs under mild conditions and can yield 6-carbamoylpurine through a different pathway, showcasing the compound's utility in the synthesis of imidazole-based structures (Zaki & Proença, 2007).

Synthesis of Schiff Bases

The compound is also significant in the synthesis of novel Schiff bases. For instance, it can be synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique. These novel Schiff bases have been screened for their in vitro antimicrobial activity, demonstrating the compound's importance in creating biologically active structures (Puthran et al., 2019).

Development of Pyrazole-based Derivatives

5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile is also a precursor in developing pyrazole-based derivatives. These derivatives, including substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold, have been synthesized through Aldol condensation and multicomponent condensation reactions (MCRs). These derivatives add to the chemical diversity and potential biological utility of this compound (Ali et al., 2016).

properties

Product Name

5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile

Molecular Formula

C11H9FN4

Molecular Weight

216.21 g/mol

IUPAC Name

5-amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile

InChI

InChI=1S/C11H9FN4/c12-9-3-1-8(2-4-9)6-16-7-15-10(5-13)11(16)14/h1-4,7H,6,14H2

InChI Key

KTRSXUDIEHUOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2N)C#N)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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